TCO4-PEG7-Maleimide
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Overview
Description
TCO4-PEG7-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its ability to form stable thioether bonds with thiol-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO4-PEG7-Maleimide typically involves the conjugation of a TCO moiety to a PEG linker, followed by the attachment of a maleimide group. The maleimide group specifically reacts with thiols at pH 6.5 to 7.5 to form stable thioether bonds . One-pot thiol-amine bioconjugation methods can also be employed to achieve simultaneous stabilization and dual functionalization .
Industrial Production Methods
Industrial production of this compound involves high-purity PEG linkers and advanced conjugation techniques to ensure consistent quality and high yield. Companies like AxisPharm specialize in the production of high-purity PEG linkers, including this compound .
Chemical Reactions Analysis
Types of Reactions
TCO4-PEG7-Maleimide undergoes several types of reactions, including:
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Inverse Electron Demand Diels-Alder Reactions: The TCO moiety can react with tetrazine groups in a highly specific manner.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine-containing peptides and thiol-containing antibodies.
Reaction Conditions: Optimal pH for thiol-maleimide reactions is between 6.5 and 7.5.
Major Products
The major products formed from these reactions are stable thioether-linked conjugates, which are highly valuable in bioconjugation and molecular imaging applications .
Scientific Research Applications
TCO4-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates precise labeling and tagging of biomolecules for various biological studies.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Enhances the development of innovative materials with advanced cross-linking techniques.
Mechanism of Action
The mechanism of action of TCO4-PEG7-Maleimide involves the specific reaction of the maleimide group with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation applications . The TCO moiety also enables rapid and specific click reactions with tetrazine groups, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG1-amido maleimide
- TCO-PEG2-amido maleimide
- TCO-PEG3-amido maleimide
- TCO-PEG4-amido maleimide
- TCO-PEG5-amido maleimide
- TCO-PEG6-amido maleimide
Uniqueness
TCO4-PEG7-Maleimide stands out due to its longer PEG linker, which provides increased water solubility, reduced immunogenicity, and improved pharmacokinetic and pharmacodynamic properties . This makes it particularly suitable for applications requiring high stability and biocompatibility.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPTWZQISMQUAU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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